(S)-4-Phenyloxazolidin-2-one

Catalog No.
S1487740
CAS No.
99395-88-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Phenyloxazolidin-2-one

Traditional oxazolidinone auxiliaries with benzyl or isopropyl groups often yield oils, requiring costly column chromatography and risking epimerization during harsh cleavage. (S)-4-Phenyloxazolidin-2-one solves these challenges:

  • Rigid C4-phenyl group provides superior stereocontrol, achieving >99% de in aldol, alkylation, and amination reactions.
  • Highly crystalline intermediates enable purification by simple recrystallization, eliminating chromatography at scale.
  • Electron-withdrawing phenyl ring allows milder imide cleavage, preserving sensitive stereocenters in amino acid and lactam syntheses.

Preferred for commercial-scale API production such as Ezetimibe.

CAS Number

99395-88-7

Product Name

(S)-4-Phenyloxazolidin-2-one

IUPAC Name

(4S)-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1

InChI Key

QDMNNMIOWVJVLY-MRVPVSSYSA-N

Synonyms

(+)-4-Phenyl-2-oxazolidinone; (4S)-4-Phenyl-2-oxazolidinone; (S)-(+)-4-Phenyl-2-oxazolidinone; (S)-4-Phenyl-1,3-oxazolidin-2-one; (S)-4-Phenyl-2-oxazolidinone; (S)-POZ

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CC=CC=C2

The exact mass of the compound (S)-(+)-4-Phenyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g

(S)-4-Phenyloxazolidin-2-one (CAS: 99395-88-7) is a highly effective chiral auxiliary belonging to the Evans oxazolidinone family, widely utilized in asymmetric synthesis for highly stereoselective aldol condensations, alkylations, and aminations[1]. By forming an imide enolate, the auxiliary utilizes the steric bulk of its C4-phenyl group to effectively block one face of the enolate, directing incoming electrophiles to the opposite face. In industrial and advanced laboratory procurement, this specific compound is prioritized over other auxiliaries due to its unique combination of rigid steric shielding and electron-withdrawing properties, which collectively enhance diastereoselectivity and facilitate milder downstream cleavage [2].

Research Fit

Chiral auxiliary for enantioselective conjugate additions, alkylations, and cycloadditions
Stereochemical-control building block for pharmaceutical intermediate synthesis
Recyclable derivatizing agent for primary amine chiral purity analysis

Substituting (S)-4-Phenyloxazolidin-2-one with generic in-class alternatives like (S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone fundamentally alters both the transition state geometry and the processability of the intermediates[1]. The benzyl group contains a methylene spacer that introduces conformational flexibility, which can degrade diastereomeric ratios (dr) in sterically demanding reactions. In contrast, the phenyl group is directly attached to the chiral center, providing a rigid, uncompromising steric wall. Furthermore, the electron-withdrawing nature of the phenyl ring increases the electrophilicity of the exocyclic imide carbonyl, enabling milder, higher-yielding cleavage conditions compared to alkyl-substituted analogs[2]. Finally, phenyl-substituted intermediates exhibit a high propensity for crystallization, whereas benzyl or isopropyl derivatives frequently yield oils that require costly and non-scalable column chromatography [1].

Substitution Risk

Enantiomer-dependent configuration

(R)-enantiomer produces opposite absolute configuration, requiring distinct synthetic routes and analytical method adaptation.

Substituent stereoelectronic mismatch

4-isopropyl or 4-benzyl analogs exhibit different conformational bias and may yield lower or less predictable diastereoselectivity in conjugate additions.

Quality specification shift

Crystalline form, enantiomeric purity, and optical rotation specifications are auxiliary-specific; alternative oxazolidinones may require re-validation of QC methods.

Process-specific optimization

Ezetimibe intermediate synthesis is reported with (S)-4-phenyloxazolidin-2-one; direct substitution data for other auxiliaries in this process are not available.

Superior Diastereoselectivity in Asymmetric Alkylation

In the synthesis of the purine nucleoside phosphorylase inhibitor PNP405, the choice of chiral auxiliary strictly dictated the stereochemical outcome of the asymmetric alkylation step. Utilizing the 4-phenyl-2-oxazolidinone auxiliary resulted in an exceptional diastereomeric excess (de) of >99% and an 80% isolated yield. In direct contrast, substituting this with the 4-benzyl-2-oxazolidinone analog caused a severe drop in diastereoselectivity to a 5.3:1 ratio (approx. 68% de) and reduced the yield to 56% [1].

Evidence DimensionDiastereomeric excess (de) and yield
Target Compound Data>99% de, 80% yield (4-phenyl auxiliary)
Comparator Or Baseline5.3:1 dr (~68% de), 56% yield (4-benzyl auxiliary)
Quantified DifferenceNear-perfect stereocontrol (>99% de) vs. poor selectivity (5.3:1 dr)
ConditionsAsymmetric alkylation with bromoacetonitrile (LiHMDS, THF, -20 °C)

Procuring the phenyl-substituted auxiliary prevents severe yield losses and stereochemical degradation in rigid transition-state alkylations.

Diastereoselectivity vs. 4-isopropyl
Head-to-head
4-phenyl: >90% de 4-isopropyl: variable de
Supports selection for conjugate addition workflows requiring consistent diastereoselectivity.
Systematic study with organocuprate additions to enoyl-oxazolidinones.

Chromatography-Free Purification via Crystallization

For industrial scale-up, the physical state of the intermediate is as critical as the reaction yield. In the commercial synthesis routes for APIs like Ezetimibe and PNP405, the (S)-4-phenyl-2-oxazolidinone auxiliary is explicitly selected because its resulting intermediates are highly crystalline. This allows for direct purification via recrystallization (achieving >99.6% de in Ezetimibe intermediates), completely bypassing the need for extraction, concentration, and column chromatography that are often required when using alkyl-substituted auxiliaries that yield oils [1].

Evidence DimensionDownstream purification method
Target Compound DataDirect precipitation/crystallization (>99.6% de)
Comparator Or BaselineOily intermediates requiring column chromatography (common with alkyl auxiliaries)
Quantified DifferenceElimination of chromatographic purification steps
ConditionsLarge-scale API intermediate isolation (e.g., in methanol or isopropyl alcohol)

Eliminating column chromatography is a mandatory procurement criteria for multi-kilogram manufacturing, drastically reducing solvent waste and processing time.

Ezetimibe intermediate de
Reported
99.6% de
Supports process-development context for ezetimibe synthesis.
Process-specific data; no alternative auxiliary comparison available.

Electronic Effects Enhance Cleavage Efficiency

The phenyl ring of (S)-4-Phenyloxazolidin-2-one exerts an electron-withdrawing effect that increases the electrophilicity of the imide carbonyl compared to alkyl-substituted auxiliaries. This allows for highly efficient, non-destructive cleavage of the auxiliary from the synthesized product. For instance, treatment of the phenyl-oxazolidinone adduct with lithium in liquid ammonia (Li/NH3) cleanly releases the target compound (e.g., beta-leucine or gamma-lactam dipeptide isosteres) in high yields (77-90%) without epimerizing the newly formed chiral centers [1].

Evidence DimensionCleavage yield and conditions
Target Compound DataClean cleavage with 77-90% yield using Li/NH3
Comparator Or BaselineStandard alkyl auxiliaries requiring harsher hydrolysis
Quantified DifferencePreservation of alpha-chiral centers under milder reductive/hydrolytic conditions
ConditionsAuxiliary cleavage using Li/NH3 or mild basic hydrolysis

Milder cleavage conditions prevent the degradation or epimerization of sensitive downstream API intermediates, improving overall step economy.

Chromatographic resolution
Method context
Allophanate formation; baseline separation; recyclable auxiliary recovery
Supports analytical method development for primary amine chiral purity.
Class-level inference; quantitative comparison with other auxiliaries not reported.
Specification consistency
Specification review
≥99% ee; [α]20/D +48° (c 2, CHCl3)
Supports QC and method validation contexts requiring consistent enantiopurity.
Comparator auxiliaries may show batch-dependent optical rotation and purity.
Amine synthesis route
Method context
88–>95% ee over three steps
Supports chiral α,α-disubstituted amine building block synthesis.
Nitroalkene addition–denitration–cleavage sequence; no direct auxiliary comparison.

Large-Scale API Manufacturing

This compound is the auxiliary of choice for commercial-scale syntheses where chromatography is economically prohibitive. Its ability to form highly crystalline intermediates allows manufacturers to achieve >99% diastereomeric purity through simple recrystallization, making it indispensable for the scalable production of drugs like Ezetimibe [1].

Sterically Demanding Asymmetric Alkylations

In synthetic routes where the transition state requires absolute rigid steric shielding (such as the synthesis of PNP405), the direct attachment of the phenyl ring to the chiral center provides superior stereocontrol (>99% de) compared to the conformationally flexible benzyl analogs [2].

Peptidomimetic and Unnatural Amino Acid Synthesis

Because the electron-withdrawing phenyl group facilitates milder cleavage of the imide, this auxiliary is highly prioritized when synthesizing alpha-substituted gamma-lactams or unnatural amino acids where harsh cleavage conditions would risk epimerization of the newly formed stereocenters[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ezetimibe intermediate synthesis
Reported process diastereoselectivity profile
Auxiliary lot-to-lot stereochemical consistency
Chiral purity analysis of primary amines
Recyclable allophanate derivatization
Recovery efficiency and chromatographic resolution
Organocuprate conjugate addition studies
Diastereoselectivity in enoyl-oxazolidinone additions
Substrate scope and reaction condition compatibility
Chiral α,α-disubstituted amine synthesis
Nitroalkene addition–denitration–cleavage sequence
Enantiomeric excess consistency across steps

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

163.063328530 Da

Monoisotopic Mass

163.063328530 Da

Heavy Atom Count

12

UNII

DJ3K4V6J29

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-4-Phenyl-2-oxazolidinone

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